molecular formula C17H16N2OS2 B3011406 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898433-62-0

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

Cat. No. B3011406
CAS RN: 898433-62-0
M. Wt: 328.45
InChI Key: MXDBDJHBOCJSBE-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide, also known as BMT-047, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been shown to possess various pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.

Scientific Research Applications

Anticancer Activity

2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide derivatives have been explored for their potential anticancer activities. For instance, a study by Ravinaik et al. (2021) synthesized a series of substituted benzamides, including structures similar to the chemical , and evaluated their effectiveness against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. Many of these compounds exhibited moderate to excellent anticancer activity, surpassing the efficacy of the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Gelation Behavior and Supramolecular Chemistry

Another area of research involves the gelation properties of similar benzamide derivatives. Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl) benzamide derivatives, investigating their gelation behavior in ethanol/water and methanol/water mixtures. The study highlighted the role of methyl functionality and S⋯O interaction in influencing the gelation/non-gelation behavior (Yadav & Ballabh, 2020).

Stearoyl-CoA Desaturase-1 Inhibition

In the field of enzyme inhibition, derivatives of this compound have been evaluated as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a critical enzyme in lipid metabolism. Uto et al. (2009) reported the identification of a compound with potent inhibitory activity against both murine and human SCD-1, demonstrating a dose-dependent decrease in plasma desaturation index in mice (Uto et al., 2009).

Antimicrobial and Antifungal Properties

These benzamide derivatives have also been explored for their antimicrobial and antifungal properties. For example, Narayana et al. (2004) synthesized various 2-hydroxy benzamides and their derivatives, evaluating them for antifungal activity. The results indicated potential applications in addressing fungal infections (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Anti-Inflammatory Activity

Compounds similar to this compound have shown potential as anti-inflammatory agents. Lynch et al. (2006) synthesized benzamide derivatives based on thiazole and thiazoline, finding that some of these compounds exhibited anti-inflammatory activity across certain concentration ranges without adverse effects on myocardial function (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a pharmaceutical, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, further studies could explore its efficacy and safety in more detail .

properties

IUPAC Name

2-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-3-21-15-7-5-4-6-13(15)17(20)19-12-8-9-16-14(10-12)18-11(2)22-16/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDBDJHBOCJSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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